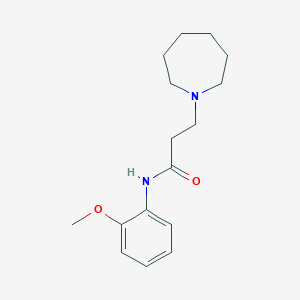
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a propanamide backbone, an azepane ring, and a methoxy-substituted phenyl group, this compound exhibits properties that may influence its pharmacological interactions and therapeutic applications.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Where:
- Azepane Ring : A seven-membered nitrogen-containing heterocycle contributing to the compound's unique chemical properties.
- Methoxy Group : Enhances lipophilicity, potentially influencing absorption and distribution in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:
- Amide Formation : Utilizing appropriate amines and acid chlorides.
- Cyclization Reactions : To form the azepane ring structure.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures have shown promising activity against various pathogens, including Mycobacterium tuberculosis. For instance, derivatives containing azepane structures have been investigated for their ability to inhibit fumarate hydratase, a critical enzyme in the citric acid cycle of M. tuberculosis .
Anticancer Potential
Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : Some derivatives exhibit IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have shown that modifications to the azepane ring can enhance the cytotoxic efficacy of related compounds. For example, compounds with electron-withdrawing groups at strategic positions on the aromatic ring exhibited increased potency against cancer cells .
- Mechanistic Studies : Flow cytometry analyses have revealed that certain derivatives induce apoptosis in cancer cells through caspase activation, highlighting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide | Structure | Contains a benzoxazole moiety | Antimicrobial activity |
| N-(4-(Azepan-1-yl)phenyl)-2-chloroacetamide | Structure | Features a chloroacetamide group | Cytotoxicity against MCF-7 |
| 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide | Structure | Incorporates a cyano group | Potential antitumor activity |
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H24N2O2/c1-20-15-9-5-4-8-14(15)17-16(19)10-13-18-11-6-2-3-7-12-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19) |
InChI Key |
HZVIOVKMNNTTGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCCCC2 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















